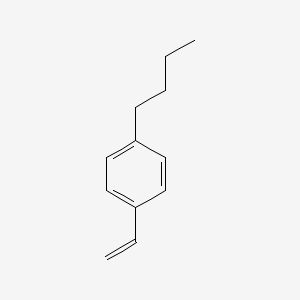

1-Butyl-4-ethenylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

1-butyl-4-ethenylbenzene |

InChI |

InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3 |

InChI Key |

QOVCUELHTLHMEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C=C |

Related CAS |

30815-20-4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 4 Ethenylbenzene and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of 1-butyl-4-ethenylbenzene typically involve a two-part strategy: first, the functionalization of the aromatic ring with a butyl group, and second, the introduction or formation of the ethenyl (vinyl) group.

Alkylation Strategies for Aromatic Ring Functionalization

The introduction of an alkyl group onto a benzene (B151609) ring is a fundamental transformation in organic synthesis, with the Friedel-Crafts alkylation being the most prominent classical method. This reaction involves the electrophilic aromatic substitution of a benzene ring with an alkyl halide, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

To synthesize the butylbenzene (B1677000) precursor, benzene can be treated with a butyl halide, such as 1-chlorobutane. The Lewis acid catalyst polarizes the C-Cl bond, facilitating the formation of a butyl carbocation electrophile, which then attacks the electron-rich benzene ring.

However, a significant limitation of Friedel-Crafts alkylation with primary alkyl halides is the propensity for carbocation rearrangement. The initially formed primary butyl carbocation can undergo a hydride shift to form a more stable secondary carbocation (sec-butyl). This rearrangement leads to the formation of sec-butylbenzene (B1681704) as a significant byproduct alongside the desired n-butylbenzene. To favor the formation of the linear butyl product, reaction conditions must be carefully controlled, or alternative acylation-reduction strategies may be employed.

Ethenylation Methods for Vinyl Group Introduction

Once butylbenzene is obtained, the vinyl group can be introduced through several classical multi-step sequences.

One common pathway involves the Friedel-Crafts acylation of butylbenzene with acetyl chloride and a Lewis acid catalyst to form 4-butylacetophenone. The resulting ketone is then reduced to the corresponding alcohol, 1-(4-butylphenyl)ethanol, using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of this alcohol, often by heating with an acid such as sulfuric acid or phosphoric acid, eliminates a molecule of water to form the desired 1-butyl-4-ethenylbenzene. chemguide.co.ukgoogle.comlibretexts.org

Another established classical route is the Wittig reaction. tandfonline.comtandfonline.comucla.edu This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For this synthesis, 4-butylbenzaldehyde (B75662) would be the required starting material. The aldehyde is then treated with a methylidenephosphorane (generated from a methyltriphenylphosphonium (B96628) halide and a strong base like butyllithium) to yield 1-butyl-4-ethenylbenzene and triphenylphosphine (B44618) oxide as a byproduct. ucla.edu

Catalytic Synthetic Routes

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. For the synthesis of 1-butyl-4-ethenylbenzene, palladium-catalyzed cross-coupling reactions are particularly powerful.

Transition-Metal-Catalyzed Cross-Coupling Reactions

These reactions create carbon-carbon bonds by coupling an organometallic reagent with an organic halide or pseudohalide, mediated by a transition metal catalyst, most commonly palladium. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound with an organic halide or triflate. wikipedia.org To synthesize 1-butyl-4-ethenylbenzene, two primary disconnection approaches are viable:

Coupling of a butyl-substituted aryl electrophile with a vinylboron reagent.

Coupling of a butyl-substituted arylboron reagent with a vinyl halide.

The first approach is widely used, employing a starting material like 4-bromobutylbenzene. This aryl bromide can be coupled with a vinylboron species, such as potassium vinyltrifluoroborate or 2,4,6-trivinylcyclotriboroxane (a stable, solid source of vinylboronic acid). nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate, cesium carbonate) and in a suitable solvent system like aqueous THF or dioxane. wikipedia.orglibretexts.org

| Aryl Halide | Vinylating Agent | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 79% |

| Iodobenzene | 2,4,6-trivinylcyclotriboroxane | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 95% |

The Heck reaction, or Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide with an alkene in the presence of a catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for the vinylation of aryl halides.

To produce 1-butyl-4-ethenylbenzene, 4-bromobutylbenzene can be directly coupled with ethylene (B1197577) gas. The reaction requires a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or palladium chloride [PdCl₂], often with a phosphine (B1218219) ligand like triphenylphosphine. wikipedia.orgsctunisie.org A base, typically an amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, is necessary to neutralize the hydrohalic acid formed during the catalytic cycle. sctunisie.org While effective, this method often requires specialized equipment to handle ethylene gas under pressure. orgsyn.orglibretexts.org

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | High |

| 4-Bromotoluene | Styrene | Pd(OAc)₂ / Aliquat-336 | K₂CO₃ | DMF/Water | 85% |

Kumada Coupling

The Kumada coupling, a cross-coupling reaction, serves as a powerful method for forming carbon-carbon bonds. This reaction typically involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of 1-butyl-4-ethenylbenzene, this methodology can be theoretically applied in two primary ways:

Route A: Coupling of a 4-ethenylphenyl Grignard reagent with a butyl halide.

Route B: Coupling of a butylmagnesium halide (Grignard reagent) with a 1-halo-4-ethenylbenzene.

The catalytic cycle, generally involving a phosphine-nickel catalyst, is central to this transformation. orgsyn.org The reaction is initiated by the oxidative addition of the aryl halide to the Ni(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. Nickel-phosphine complexes are often employed to catalyze the cross-coupling of Grignard reagents with aryl halides. orgsyn.org Ligand-free nickel-catalyzed Kumada couplings have also been developed, which can offer moderate to good yields for similar transformations, such as the synthesis of tert-butyl aryls from aryl bromides and tert-butyl Grignard reagents. rhhz.net

| Reactant 1 | Reactant 2 | Catalyst Example | Potential Product |

| Butylmagnesium Bromide | 1-Bromo-4-ethenylbenzene | [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride | 1-Butyl-4-ethenylbenzene |

| 4-Ethenylphenylmagnesium Bromide | 1-Bromobutane | Dichlorobis(triphenylphosphine)palladium(II) | 1-Butyl-4-ethenylbenzene |

Other Catalyzed Syntheses (e.g., Wittig-type reactions)

The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide, also known as a Wittig reagent. tamu.edumnstate.edu This method is particularly advantageous as it forms the double bond at a specific location without ambiguity, unlike some elimination reactions that can yield mixtures of isomers. mnstate.edu

To synthesize 1-butyl-4-ethenylbenzene, the Wittig reaction would proceed by reacting 4-butylbenzaldehyde with a methyl-substituted phosphorus ylide. The ylide is typically prepared in situ by deprotonating a methyltriphenylphosphonium halide with a strong base, such as butyllithium (B86547) or sodium hydroxide (B78521). mnstate.edu

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. masterorganicchemistry.com This initial step leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. tamu.edumasterorganicchemistry.com This strained ring rapidly decomposes to yield the desired alkene (1-butyl-4-ethenylbenzene) and a thermodynamically stable byproduct, triphenylphosphine oxide. umass.edu The formation of this highly stable P=O bond is the primary driving force for the reaction. umass.edu

Reaction Scheme:

Step 1 (Ylide Formation): (C₆H₅)₃P⁺CH₃Br⁻ + Base → (C₆H₅)₃P=CH₂

Step 2 (Wittig Reaction): 4-Butylbenzaldehyde + (C₆H₅)₃P=CH₂ → 1-Butyl-4-ethenylbenzene + (C₆H₅)₃PO

Greener approaches to the Wittig reaction have been explored, utilizing water as a solvent or employing solvent-free conditions to reduce the use of hazardous organic solvents like dichloromethane. umass.edubeyondbenign.org

Advanced Synthetic Techniques

Mechanochemical Synthesis

Mechanochemical synthesis is an advanced technique that utilizes mechanical energy—such as grinding, milling, or shearing—to activate and drive chemical reactions, often in the absence of a solvent. While specific applications of mechanochemistry for the synthesis of 1-butyl-4-ethenylbenzene are not widely documented, the principles can be applied to the cross-coupling reactions used in its formation. For instance, solvent-free Wittig reactions have been developed that utilize a base like potassium phosphate (B84403) to catalyze the reaction, which could potentially be adapted for a mechanochemical approach. beyondbenign.org This method avoids the use of hazardous solvents and can lead to the formation of both E and Z isomers in other contexts, though this is not a factor for a terminal alkene like 1-butyl-4-ethenylbenzene. beyondbenign.org The primary benefits of this approach are reduced solvent waste and potentially enhanced reaction rates.

Regioselective Synthesis of Substituted Ethenylbenzene Derivatives

Regioselectivity is crucial in the synthesis of substituted benzene derivatives to ensure the correct placement of functional groups on the aromatic ring. For 1-butyl-4-ethenylbenzene, the goal is to achieve a 1,4- or para-substitution pattern. Several strategies can be employed to control this regiochemistry.

One approach involves a multi-step synthesis where a directing group is used to guide the introduction of subsequent substituents. For example, starting with butylbenzene, a subsequent Friedel-Crafts acylation would be directed to the para position due to the steric bulk of the butyl group. The resulting ketone could then be converted to the ethenyl group via a Wittig reaction or reduction followed by dehydration.

Palladium-catalyzed reactions are also prominent in achieving regioselectivity. researchgate.net While cyclotrimerization of alkynes can produce benzene derivatives, controlling the substitution pattern with different alkynes can be challenging, often leading to isomeric mixtures. researchgate.net A more controlled approach involves the cross-coupling of a pre-functionalized, regiochemically pure aromatic halide with an appropriate coupling partner, as seen in the Kumada or Suzuki couplings. For instance, using 1-bromo-4-butylbenzene (B1268048) as a starting material ensures that the incoming ethenyl group (or a precursor) will be positioned at the desired location. Modern arylation reactions, such as the SNAr reaction with activated aryl halides or the Chan-Lam arylation with boronic acids, can also provide high regioselectivity in the synthesis of complex substituted aromatics. mdpi.com

Optimization of Synthesis Parameters (e.g., Yield, Selectivity)

Optimizing the synthesis of 1-butyl-4-ethenylbenzene requires careful control over various reaction parameters to maximize yield and purity. The choice of catalyst, solvent, temperature, and reagent concentration plays a significant role in the outcome of the reaction.

In Kumada coupling , the choice of catalyst and ligands is critical. While some reactions proceed without a ligand, the use of N-heterocyclic carbenes (NHCs) or phosphine ligands can be necessary for coupling sterically hindered substrates, although high loadings may be required. rhhz.net The reaction temperature and duration are also key; for example, a reaction might be stirred at room temperature before being heated to reflux to ensure completion. orgsyn.org

For the Wittig reaction , the choice of base and solvent can influence the reaction's efficiency. Very strong bases like butyl lithium are often required, necessitating anhydrous conditions. mnstate.edu However, alternative procedures using concentrated sodium hydroxide or potassium carbonate in biphasic or aqueous systems have been developed to create safer and more environmentally friendly protocols. mnstate.educhemicalbook.com

The following table outlines key parameters and their potential impact on the synthesis.

| Synthetic Method | Parameter | Effect on Yield and Selectivity |

| Kumada Coupling | Catalyst/Ligand | The choice of nickel or palladium and the specific phosphine or NHC ligand can significantly impact catalytic activity and prevent side reactions like isomerization. rhhz.net |

| Solvent | Ethereal solvents like THF or diethyl ether are standard for Grignard reagents to ensure their stability and reactivity. orgsyn.org | |

| Temperature | Initial low temperature may be needed to control exothermic reactions, followed by refluxing to drive the reaction to completion. orgsyn.org | |

| Wittig Reaction | Base | The strength of the base (e.g., butyllithium vs. sodium hydroxide) affects the rate and efficiency of ylide formation. mnstate.edu |

| Solvent | Anhydrous organic solvents are traditional, but greener methods use water or solvent-free conditions, which can alter work-up procedures and yield. umass.edubeyondbenign.org | |

| Stirring Speed | In heterogeneous systems (e.g., phase-transfer catalysis), vigorous stirring is essential to maximize the interfacial area and increase the reaction rate. researchgate.net |

Polymerization Science of 1 Butyl 4 Ethenylbenzene

Polymerization Kinetics and Reaction Mechanisms

Mechanistic Pathways of Initiation, Propagation, and Termination

The polymerization of 1-butyl-4-ethenylbenzene follows the classical chain-growth mechanism, which consists of three fundamental steps: initiation, propagation, and termination. fujifilm.com This process can be initiated by radical or ionic species.

Radical Polymerization:

Initiation: This first step involves the generation of a free radical from an initiator molecule, followed by the addition of this radical to a monomer molecule. wikipedia.org Thermal initiators, such as azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides like benzoyl peroxide (BPO), are commonly used. fujifilm.com Upon heating, these molecules decompose to form primary radicals (R•). This radical then attacks the vinyl group of a 1-butyl-4-ethenylbenzene monomer, forming a new, more stable benzylic radical. libretexts.orglibretexts.org The stability of this benzylic radical is enhanced by resonance with the benzene (B151609) ring.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. fujifilm.com This step repeats, rapidly adding monomer units to the growing chain. Each addition regenerates the stable benzylic radical at the chain end, which allows the reaction to continue efficiently. libretexts.org

Termination: The growth of a polymer chain is halted by termination reactions. wikipedia.org This typically occurs through two main pathways: combination, where the radicals of two growing chains combine to form a single, non-reactive polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two polymer chains (one with a saturated end and one with an unsaturated end). libretexts.orglibretexts.org

Anionic Polymerization:

Initiation: Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound like n-butyllithium (n-BuLi). du.edu.eg The nucleophile attacks the vinyl group of the 1-butyl-4-ethenylbenzene monomer, forming a carbanionic active center. uni-bayreuth.de This initiation is typically very fast.

Propagation: The carbanionic chain end then adds to subsequent monomer molecules. In highly purified systems free of electrophilic impurities (like water or oxygen), there is no inherent termination step. du.edu.eguni-bayreuth.de This characteristic leads to "living" polymers, where the chains remain active until a terminating agent is deliberately added. semanticscholar.org

Termination: The living anionic chains can be intentionally "killed" or terminated by adding a proton-donating substance like water or an alcohol, which neutralizes the carbanion. du.edu.eg This allows for excellent control over molecular weight and the synthesis of well-defined polymer architectures.

Influence of Initiator Systems and Catalysts

The choice of initiator or catalyst system is critical as it dictates the polymerization mechanism and provides control over the reaction rate, polymer molecular weight, and tacticity.

For radical polymerization , common initiators include:

Azo Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used thermal initiator.

Peroxide Initiators: Benzoyl peroxide (BPO) and tert-butyl hydroperoxide are effective thermal initiators.

Controlled Radical Polymerization (CRP) Initiators: Techniques like Nitroxide-Mediated Polymerization (NMP), using initiators like TEMPO, allow for the synthesis of polymers with controlled molecular weights and low dispersity. fujifilm.com

For anionic polymerization , the system is highly sensitive:

Alkyllithiums: n-Butyllithium (n-BuLi) and sec-butyllithium (B1581126) are standard initiators, particularly effective in nonpolar solvents for polymerizing styrene (B11656) and its derivatives. uni-bayreuth.demdpi.com

Catalyst Additives: The addition of compounds like phosphazene superbases can dramatically increase the rate of anionic polymerization by complexing with the lithium counter-ion, generating highly reactive, "naked" carbanions. mdpi.com

In coordination polymerization , specific catalysts can control the stereochemistry of the resulting polymer. For styrene, catalysts based on titanium complexes activated by methylaluminoxane (B55162) (MAO) can produce highly syndiotactic polystyrene. acs.orgresearchgate.net It is expected that similar catalyst systems could be used to control the tacticity of poly(1-butyl-4-ethenylbenzene).

Solvent Effects on Polymerization Behavior

The solvent plays a crucial role in polymerization, influencing reaction rates, solubility of reactants and products, and the conformation of the growing polymer chain. dergipark.org.tr

In anionic polymerization , the effect of the solvent is even more pronounced. uni-bayreuth.de

Nonpolar Solvents (e.g., Benzene, Cyclohexane): In these media, the initiator (e.g., n-BuLi) and the propagating carbanionic chain ends exist as aggregates. uni-bayreuth.deresearchgate.net The reaction rate is slower as it depends on the small concentration of dissociated, active species. The propagating species is a contact ion pair.

Polar Aprotic Solvents (e.g., Tetrahydrofuran - THF): In polar solvents, the aggregates are broken down, and the solvent molecules solvate the cation. uni-bayreuth.de This leads to the formation of more reactive solvent-separated ion pairs and even free ions, dramatically increasing the propagation rate compared to nonpolar solvents. uni-bayreuth.desemanticscholar.org

| Solvent | Dielectric Constant (approx.) | Expected Effect on Anionic Polymerization Rate of 1-Butyl-4-ethenylbenzene |

|---|---|---|

| Cyclohexane | 2.0 | Slow |

| Benzene | 2.3 | Moderate |

| Tetrahydrofuran (THF) | 7.6 | Very Fast |

Temperature and Other Environmental Factors in Polymerization Control

Temperature is a critical parameter for controlling polymerization. Its influence is governed by the Arrhenius equation, which relates rate constants to temperature.

Generally, increasing the polymerization temperature has the following effects:

Increases the Rate of Propagation: The propagation rate constant (k_p) also increases with temperature. acs.org

Decreases the Molecular Weight: At higher temperatures, the rate of initiation and chain transfer reactions increases relative to propagation, often resulting in the formation of shorter polymer chains and thus a lower average molecular weight. researchgate.net

Ceiling Temperature (T_c): For every monomer, there is a ceiling temperature above which the polymerization is thermodynamically unfavorable because the rate of depolymerization exceeds the rate of polymerization. Substituted styrenes with bulky groups may have a lower T_c due to steric hindrance in the polymer chain. nist.gov

Careful control of the reaction environment is also essential. For instance, anionic polymerization requires stringent inert conditions, as impurities like water, oxygen, and carbon dioxide can terminate the living chains. uni-bayreuth.de

Copolymerization Studies

Copolymerization is the process of polymerizing two or more different types of monomers. This technique is used to create polymers with properties that are a blend of the constituent homopolymers, or in some cases, entirely new properties.

Synthesis of Copolymers with Related Monomers (e.g., Styrene)

1-Butyl-4-ethenylbenzene can be copolymerized with other vinyl monomers, such as styrene, to produce random, block, or gradient copolymers. The composition and structure of the resulting copolymer are determined by the relative reactivities of the monomers towards the growing polymer chain ends.

The behavior of a copolymerization system is described by the monomer reactivity ratios , r₁ and r₂. For the copolymerization of monomer 1 (e.g., styrene) and monomer 2 (1-butyl-4-ethenylbenzene), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

Here, k₁₁ is the rate constant for a growing chain ending in monomer 1 adding another monomer 1, and k₁₂ is the rate constant for a chain ending in monomer 1 adding a monomer 2.

The values of r₁ and r₂ determine the distribution of monomers in the final polymer chain. Research on the copolymerization of isoprene (B109036) with various p-alkylstyrenes shows that the electron-donating nature of the alkyl group affects the monomer's reactivity. researchgate.net The butyl group in 1-butyl-4-ethenylbenzene is an electron-donating group, which would be expected to influence the reactivity of its vinyl group compared to that of styrene.

Based on data for analogous p-alkylstyrene monomers, the expected reactivity ratios for copolymerization with styrene would likely show a tendency for random incorporation, with styrene being slightly more reactive in some systems. researchgate.netfrontiersin.org

| p-Alkylstyrene (M₂) | r₁ (Isoprene) | r₂ (p-Alkylstyrene) | Copolymer Type (r₁r₂) |

|---|---|---|---|

| p-Ethylstyrene | 21.9 | 0.022 | ~0.48 (Random/Block tendency) |

| p-Isopropylstyrene | 19.7 | 0.027 | ~0.53 (Random/Block tendency) |

| p-tert-Butylstyrene | 19.8 | 0.022 | ~0.44 (Random/Block tendency) |

Block Copolymer and Random Copolymer Architectures

1-Butyl-4-ethenylbenzene can be incorporated into both block and random copolymer structures, which significantly influences the final properties of the material. cunninghamlab.ca

Block Copolymers: These are macromolecules composed of long sequences, or "blocks," of different monomer units. wiley.com The synthesis of block copolymers containing 1-butyl-4-ethenylbenzene can be achieved through controlled polymerization techniques, such as living anionic polymerization or Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.edu In a typical sequential addition process, a block of one monomer is polymerized first, and then the second monomer (e.g., 1-butyl-4-ethenylbenzene) is added to grow the second block from the active chain end. researchgate.net This results in distinct, phase-separated domains within the material, leading to unique properties like those found in thermoplastic elastomers. wiley.com Architectures can range from simple A-B diblocks to more complex A-B-A triblocks or star-shaped block copolymers. semi.ac.cn

Random Copolymers: In random copolymers, the monomer units are distributed randomly along the polymer chain. These are typically synthesized by copolymerizing a mixture of monomers. The resulting polymer generally exhibits properties that are an average of the constituent homopolymers, often resulting in a single glass transition temperature that is dependent on the copolymer composition. researchgate.net The combination of a block copolymer structure with a random copolymer can produce a "block-random" copolymer, designed to merge the properties of both architectures. cunninghamlab.ca

Monomer Reactivity Ratios and Copolymer Composition

The composition of a copolymer is dictated by the relative reactivity of the monomers involved in the polymerization process. This relationship is quantified by monomer reactivity ratios (r₁ and r₂), which are central to predicting and controlling the final polymer structure. frontiersin.org

The reactivity ratios are defined as the ratio of the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer type. uni-bayreuth.de For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

Where k₁₁ is the rate constant for the reaction of a chain ending in M₁ with another M₁, and k₁₂ is the rate constant for its reaction with M₂.

The values of r₁ and r₂ determine the copolymer structure:

If r₁ > 1 , the polymer chain prefers to add its own monomer.

If r₁ < 1 , the polymer chain prefers to add the other monomer.

If r₁r₂ = 1 , an ideal random copolymer is formed.

If r₁r₂ = 0 , a perfectly alternating copolymer is formed.

The reactivity ratios for the copolymerization of styrene (a close structural analog of 1-butyl-4-ethenylbenzene) and 2-ethylhexyl acrylate (B77674) (EHA) have been determined using methods like the Finemann–Ross (FR), inverted Finemann–Ross (IFR), and Kelen–Tudos (KT). frontiersin.org These studies indicate that the styrene-type monomer has a significant influence on the copolymer formation. frontiersin.org

| Method | r₁ (Styrene) | r₂ (2-Ethylhexyl Acrylate) |

|---|---|---|

| Finemann–Ross (FR) | 1.34 | 0.72 |

| Inverted Finemann–Ross (IFR) | 1.33 | 0.73 |

| Kelen–Tudos (KT) | 1.30 | 0.73 |

Macromolecular Characterization and Derived Material Properties

The physical and mechanical properties of polymers derived from 1-butyl-4-ethenylbenzene are directly linked to their macromolecular characteristics, such as molecular weight, chain length distribution, and thermal behavior.

Molecular Weight Distribution Analysis

The molecular weight distribution (MWD) of a polymer sample describes the relative abundance of chains of different lengths. A key technique for determining the MWD is Size Exclusion Chromatography (SEC). polymersource.caresearchgate.net SEC separates polymer molecules based on their hydrodynamic volume in solution. kpi.ua This analysis yields several important average molecular weight values, including the number-average molecular weight (Mₙ) and the weight-average molecular weight (Mₙ). The evaluation of SEC data can be complex, as using a calibration standard different from the polymer being analyzed (e.g., polystyrene standards for a different polymer) can introduce errors in the determined values. researchgate.net

Polydispersity Index (PDI) Studies

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution in a polymer sample. It is calculated as the ratio of the weight-average molecular weight to the number-average molecular weight (PDI = Mₙ/Mₙ). polymersource.ca

A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length. Controlled polymerization techniques, such as living anionic polymerization, are known to produce polymers with very low PDI values, typically close to 1.0, signifying a narrow molecular weight distribution. polymersource.cakpi.ua Conventional free radical polymerization, in contrast, leads to polymers with much broader distributions and higher PDI values. frontiersin.org The ability to achieve a low PDI is critical for creating well-defined block copolymers and for applications where uniform material properties are essential. researchgate.net

| Sample ID | Mₙ (x 10³) g/mol | PDI (Mₙ/Mₙ) | Source |

|---|---|---|---|

| P1588-4tBuS | 32.0 | 1.04 | polymersource.ca |

| P2687-4tBuS | 1.3 | 1.08 | polymersource.ca |

Rheological Properties of Polymers and Pre-Polymer Mixtures

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding both processability and end-use performance. tainstruments.com The rheology of molten polymers derived from 1-butyl-4-ethenylbenzene is typically characterized using a rheometer to measure viscosity as a function of shear rate and temperature.

Polymer melts are generally non-Newtonian fluids, meaning their viscosity changes with the applied shear rate; they often exhibit shear-thinning behavior where viscosity decreases as the shear rate increases. tainstruments.com At very low shear rates, in the linear viscoelastic region, rheological data can be directly correlated with molecular structure, such as molecular weight and molecular weight distribution. tainstruments.com The study of pre-polymer mixtures and their behavior during curing (rheokinetics) is also important, particularly for thermosetting systems, where the transition from a liquid to a solid (gel point) is marked by distinct changes in dynamic moduli (G' and G''). scispace.comineosopen.org

Thermal Transitions and Phase Behavior of Derived Polymers

The thermal properties of polymers determine their operational temperature range and mechanical behavior. For amorphous polymers like poly(1-butyl-4-ethenylbenzene), the most important thermal event is the glass transition.

Mechanical Properties of Polymerized Materials

The mechanical properties of polymers derived from 1-butyl-4-ethenylbenzene, while not extensively documented in publicly available literature, can be inferred and contextualized by examining related poly(alkylstyrene)s. The size and nature of the alkyl substituent on the styrene monomer unit play a significant role in determining the ultimate mechanical performance of the resulting polymer.

Research into a series of poly(4-n-alkylstyrene)s has shown a clear trend regarding the glass transition temperature (Tg). As the length of the n-alkyl side chain increases, the Tg of the polymer monotonically decreases. This is attributed to the increased mobility of the longer alkyl side groups, which act as internal plasticizers, thereby lowering the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. For instance, poly(4-n-alkylstyrene)s with methyl, ethyl, propyl, butyl, hexyl, and octyl groups have been synthesized, and their Tg values were found to be well-described by the Fox–Flory equation. researchgate.net This suggests that poly(1-butyl-4-ethenylbenzene) would exhibit a lower glass transition temperature compared to polystyrene.

In contrast to linear alkyl chains, the presence of a bulky tertiary butyl group in poly(4-tert-butylstyrene) has been shown to enhance thermal and mechanical properties. This is due to the steric hindrance provided by the tert-butyl group, which restricts chain mobility and increases the material's rigidity. The glass transition temperature of poly(4-tert-butylstyrene) is noted to be around 144°C. polymersource.ca

The mechanical properties of copolymers containing styrenic monomers are also well-documented. For example, block copolymers of styrene and isobutylene, when sulfonated, exhibit an increase in tensile strength and a decrease in elongation at break compared to their unsulfonated precursors. usm.edu

Given these trends, it can be anticipated that poly(1-butyl-4-ethenylbenzene) would likely possess greater flexibility and a lower modulus compared to polystyrene and poly(4-tert-butylstyrene), owing to the plasticizing effect of the n-butyl side chain. The tensile strength would be influenced by factors such as molecular weight and the degree of crystallinity.

The following tables present data for related polymers to provide a comparative context for the anticipated mechanical properties of materials polymerized from 1-butyl-4-ethenylbenzene.

Table 1: Glass Transition Temperatures of Various Poly(alkylstyrene)s

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Polystyrene | ~100 °C |

Note: The Tg of poly(4-n-alkylstyrene)s decreases with increasing n-alkyl chain length. researchgate.net

Table 2: Mechanical Properties of Polystyrene and a Polystyrene Composite

| Material | Filler Concentration (wt%) | Tensile Strength (MPa) |

|---|---|---|

| Pure Polystyrene | 0 | 26.95 researchgate.net |

| Polystyrene-Graphite Composite | 1 | 31.87 researchgate.net |

| Polystyrene-Graphite Composite | 2 | 30.98 researchgate.net |

| Polystyrene-Mica Composite | 1 | Increase of 10.35% over pure PS researchgate.net |

| Polystyrene-CaCO3 Composite | 3 | 37.67 researchgate.net |

Note: The data for polystyrene composites illustrates how mechanical properties can be modified with additives.

Reactivity and Organic Transformations of 1 Butyl 4 Ethenylbenzene

Reactions at the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles and a prime site for addition, oxidation, and reduction reactions. labster.comlibretexts.org

Electrophilic addition is a characteristic reaction of alkenes, where an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which then reacts with a nucleophile. youtube.com The reaction is driven by the conversion of a weaker pi (π) bond into two new, stronger sigma (σ) bonds. labster.com For 1-butyl-4-ethenylbenzene, the stability of the carbocation intermediate is a key factor in determining the reaction's outcome. The attack of an electrophile (E⁺) on the double bond can form two possible carbocations. The formation of the benzylic carbocation is highly favored due to resonance stabilization from the adjacent aromatic ring.

A common example is the addition of hydrogen halides (H-X). Following Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH₂), and the halide adds to the more substituted carbon, which in this case is the benzylic position.

Table 1: Electrophilic Addition Reactions and Products

| Reagent | Product |

|---|---|

| Hydrogen Bromide (HBr) | 1-(1-Bromoethyl)-4-butylbenzene |

| Bromine (Br₂) | 1-(1,2-Dibromoethyl)-4-butylbenzene |

This table is based on established principles of electrophilic addition to styrenic compounds.

Nucleophilic addition to simple alkenes is generally unfavorable because the electron-rich double bond repels nucleophiles. libretexts.org Such reactions typically require the double bond to be activated by strong electron-withdrawing groups, which is not the case for 1-butyl-4-ethenylbenzene. The presence of the electron-donating butyl group further disfavors nucleophilic attack. Therefore, this compound does not readily undergo nucleophilic addition reactions under standard conditions. libretexts.org For this type of reaction to occur, specialized conditions, such as photoredox catalysis, might be necessary to generate radical or cationic intermediates that can then react with nucleophiles. nih.gov

The ethenyl group can be targeted by various oxidizing agents, leading to either cleavage of the double bond or the formation of diols.

Ozonolysis : Reaction with ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the double bond to yield two carbonyl compounds: 4-butylbenzaldehyde (B75662) and formaldehyde.

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn-addition of two hydroxyl groups across the double bond, forming 1-(4-butylphenyl)ethane-1,2-diol.

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide, 2-(4-butylphenyl)-2-methyloxirane.

Table 2: Oxidation Reactions and Product Characterization

| Oxidizing Agent/Conditions | Product(s) | Characterization Notes |

|---|---|---|

| 1. O₃; 2. Zn/H₂O | 4-Butylbenzaldehyde and Formaldehyde | Appearance of two distinct carbonyl signals in spectroscopy (¹³C NMR, IR). |

| OsO₄ or cold, dilute KMnO₄ | 1-(4-Butylphenyl)ethane-1,2-diol | Presence of hydroxyl (-OH) stretch in IR spectrum; two signals for alcohol carbons in ¹³C NMR. |

This table outlines expected products based on standard oxidation reactions of styrenes.

The double bond of the ethenyl group can be selectively reduced without affecting the aromatic ring under specific conditions.

Catalytic Hydrogenation : The most common method is catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction converts the ethenyl group into an ethyl group, yielding 1-butyl-4-ethylbenzene. chemicalbook.com

Table 3: Reduction Reaction and Product Characterization

| Reagent/Catalyst | Product | Characterization Notes |

|---|

This table is based on the standard catalytic hydrogenation of alkenes.

Reactions of the Aromatic Ring

The benzene (B151609) ring of 1-butyl-4-ethenylbenzene is activated towards electrophilic aromatic substitution by the electron-donating butyl group.

Since the para position is occupied by the butyl group, substitution is directed to the ortho positions (relative to the butyl group).

Alkylation : A Friedel-Crafts alkylation reaction, for instance with an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃), would introduce an additional alkyl group onto the ring, primarily at the positions ortho to the butyl group. masterorganicchemistry.com

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile. wikipedia.org This will introduce a nitro group onto the ring, again favoring the positions ortho to the activating butyl group. libretexts.org

Table 4: Electrophilic Aromatic Substitution Reactions and Products

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Alkylation | R-X / AlCl₃ | 1-Butyl-2-alkyl-4-ethenylbenzene |

This table predicts regioselectivity based on the directing effects of the existing substituents.

Directed Functionalization and Derivatization Strategies

Directed functionalization and derivatization of 1-butyl-4-ethenylbenzene target its reactive sites to introduce new functional groups, alter its chemical properties, or prepare it for specific analytical methods. These strategies often focus on the high reactivity of the ethenyl group.

One common strategy for derivatizing compounds in the p-alkylstyrene family involves the addition across the double bond, followed by elimination or substitution. For instance, a one-pot, two-step protocol can be employed for the synthesis of α-alkyl styrene (B11656) derivatives. acs.orgnih.gov This process typically begins with the bromination of the ethenyl group at a low temperature. The resulting dibrominated intermediate is then subjected to nucleophilic substitution and elimination, promoted by a base, to yield a derivatized product. nih.gov This methodology is versatile, accommodating a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles. acs.org

For analytical purposes, derivatization is often used to improve the volatility, thermal stability, or detectability of a compound for techniques like gas chromatography (GC). gcms.cz While specific derivatization procedures for 1-butyl-4-ethenylbenzene are not widely documented, general methods for styrenic compounds can be applied. Silylation, for example, is a common technique where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace active hydrogens. In the case of 1-butyl-4-ethenylbenzene, this would be more relevant for derivatives that contain hydroxyl or amine groups introduced through prior functionalization.

The table below illustrates the scope of nucleophiles used in the derivatization of a model p-alkylstyrene, estragole, which provides insight into potential transformations for 1-butyl-4-ethenylbenzene. nih.gov

Table 1: Scope of Nucleophiles for Derivatization of a Model p-Alkylstyrene

| Nucleophile Type | Example Nucleophile | Product Type | Reported Yield (%) |

|---|---|---|---|

| Nitrogen | Aniline | Amine-bearing α-alkyl styrene | 75 |

| Nitrogen | Morpholine | Amine-bearing α-alkyl styrene | 70 |

| Oxygen | Methanol | Methoxy-bearing α-alkyl styrene | 65 |

| Oxygen | Phenol | Phenoxy-bearing α-alkyl styrene | 60 |

| Sulfur | Thiophenol | Thio-bearing α-alkyl styrene | 80 |

| Carbon | Malononitrile | Carbon-substituted α-alkyl styrene | 55 |

Catalyzed Transformations

Catalysts play a crucial role in enhancing the selectivity and efficiency of transformations involving 1-butyl-4-ethenylbenzene, enabling reactions that would otherwise be difficult or produce complex mixtures of products.

Selective Oxidation Processes

Selective oxidation of 1-butyl-4-ethenylbenzene can target either the ethenyl group or the benzylic position of the butyl group. The ethenyl double bond is particularly susceptible to oxidation. A key transformation is catalytic epoxidation, which converts the vinyl group into an epoxide ring, yielding 1-butyl-4-(oxiran-2-yl)benzene. This reaction is valuable as epoxides are versatile synthetic intermediates.

This transformation is typically achieved using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a metal catalyst. researchgate.netjlu.edu.cn Various transition metal complexes, including those based on molybdenum, vanadium, cobalt, and copper, have been shown to be effective catalysts for the epoxidation of styrene and its derivatives. ias.ac.inglobethesis.com For example, nickel-doped Co₃O₄ has demonstrated high conversion and selectivity for styrene oxide under optimized conditions. globethesis.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

The following table summarizes the catalytic performance of various cobalt-based catalysts in the epoxidation of styrene, a model substrate for 1-butyl-4-ethenylbenzene. globethesis.com

Table 2: Performance of Various Catalysts in the Epoxidation of Styrene

| Catalyst | Styrene Conversion (%) | Styrene Oxide Selectivity (%) | Styrene Oxide Yield (%) |

|---|---|---|---|

| Co₃O₄ | 95.3 | 51.9 | 49.5 |

| Ni-doped Co₃O₄ | 95.3 | 75.6 | 72.0 |

| Co₃O₄/CuCo₂O₄ | 94.8 | 62.5 (for MTPAA*) | 59.3 |

Note: In this specific study, the reaction was coupled with a nucleophilic addition of methanol, leading to α-methoxyphenylacetic acid (MTPAA) instead of styrene oxide.

Catalytic Decomposition Reactions

The term "decomposition" for a monomer like 1-butyl-4-ethenylbenzene can refer to processes that break it down into smaller molecules or, more commonly in the context of styrenes, refer to catalyst-induced polymerization or depolymerization.

A relevant example of catalytic decomposition is the pyrolysis of polystyrene, the polymer derived from the parent monomer, styrene. Catalytic pyrolysis utilizes catalysts, often zeolites, to break down the long polymer chains at lower temperatures than thermal pyrolysis alone. mdpi.com This process effectively reverses the polymerization, decomposing the polymer to recover the monomer (styrene) as well as other valuable aromatic compounds like benzene, toluene, and ethylbenzene (B125841). mdpi.com While this applies to the polymer, it demonstrates a key catalytic decomposition pathway relevant to the styrenic chemical family. The acidic sites on the zeolite catalyst facilitate the cracking of the polymer backbone through the formation of carbocation intermediates.

The product distribution from such a process is highly dependent on the catalyst, temperature, and other reaction conditions. The table below shows a typical product yield from the catalytic pyrolysis of polystyrene over a zeolite catalyst.

Table 3: Product Yields from Catalytic Pyrolysis of Polystyrene at 550 °C

| Product | Yield (wt. %) |

|---|---|

| Benzene | 12.7 |

| Toluene | 6.3 |

| Ethylbenzene | 80.0 |

| Styrene | Trace |

| Other | 1.0 |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques

Chromatographic methods are fundamental in separating 1-butyl-4-ethenylbenzene from complex mixtures, allowing for its quantification and the assessment of sample purity.

Gas chromatography (GC) is a primary technique for assessing the purity of 1-butyl-4-ethenylbenzene and for monitoring the progress of reactions in which it is a reactant or product. The separation in GC is based on the differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase within a column. For aromatic hydrocarbons like 1-butyl-4-ethenylbenzene, capillary columns with non-polar or moderately polar stationary phases are typically employed.

The purity of 1-butyl-4-ethenylbenzene can be determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. By integrating the area under each peak, the relative concentration of each component can be calculated, providing a quantitative measure of purity.

Furthermore, GC is an invaluable tool for real-time or near-real-time reaction monitoring. nih.gov By periodically withdrawing aliquots from a reaction mixture and injecting them into the GC, the consumption of reactants and the formation of products, including 1-butyl-4-ethenylbenzene, can be tracked over time. asahilab.co.jp This data is essential for optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or moderately polar |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Temperature Program | Initial temperature 60°C, ramp to 280°C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. mdpi.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification.

GC-MS is particularly useful for identifying unknown products in a reaction mixture containing 1-butyl-4-ethenylbenzene. By comparing the obtained mass spectra with spectral libraries, the chemical structures of byproducts and intermediates can be determined. This information is critical for understanding reaction mechanisms and optimizing synthetic pathways.

Furthermore, GC-MS is a powerful tool for studying the degradation of 1-butyl-4-ethenylbenzene under various conditions, such as exposure to heat, light, or chemical reagents. nih.gov The identification of degradation products provides insights into the stability of the compound and its potential degradation pathways. nih.gov

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

|---|---|

| 160 | [M]+ (Molecular Ion) |

| 145 | [M-CH3]+ |

| 117 | [M-C3H7]+ |

| 104 | [C8H8]+ |

| 91 | [C7H7]+ (Tropylium ion) |

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique for the analysis of 1-butyl-4-ethenylbenzene, particularly for non-volatile or thermally labile impurities that may not be suitable for GC analysis. zenodo.orgdnacih.com In HPLC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is commonly employed for the separation of aromatic compounds like 1-butyl-4-ethenylbenzene. biotecha.lt The detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. dnacih.com

HPLC can be used to determine the purity of 1-butyl-4-ethenylbenzene and to quantify its concentration in various matrices. It is also a useful technique for monitoring the progress of reactions involving this compound, especially when dealing with complex reaction mixtures.

Effective sample preparation is crucial for accurate and reliable chromatographic analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like 1-butyl-4-ethenylbenzene from various matrices. d-nb.infomdpi.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. d-nb.info The volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. mdpi.com The fiber is then transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed and analyzed.

HS-SPME offers several advantages, including simplicity, speed, and high sensitivity. It can be used to extract 1-butyl-4-ethenylbenzene from solid, liquid, and gaseous samples, making it a versatile technique for a wide range of applications. nih.gov The efficiency of the extraction can be optimized by adjusting parameters such as the fiber coating, extraction time, and temperature. mdpi.com

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure of 1-butyl-4-ethenylbenzene and are essential for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the individual atoms in 1-butyl-4-ethenylbenzene.

The ¹H NMR spectrum of 1-butyl-4-ethenylbenzene shows distinct signals for the protons in the butyl group, the ethenyl (vinyl) group, and the aromatic ring. The chemical shift of each signal, its integration (the area under the peak), and the spin-spin coupling patterns provide a wealth of information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-butyl-4-ethenylbenzene gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, vinylic).

NMR spectroscopy is also a valuable tool for monitoring the progress of reactions. rptu.dechemrxiv.org By acquiring NMR spectra of the reaction mixture at different time points, the disappearance of reactant signals and the appearance of product signals can be observed, providing a quantitative measure of reaction conversion. nih.govasahilab.co.jp

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to butyl) | ~7.1-7.3 | d | 2H |

| Aromatic (ortho to ethenyl) | ~7.3-7.5 | d | 2H |

| Vinylic (-CH=) | ~6.6-6.8 | dd | 1H |

| Vinylic (=CH₂) | ~5.2-5.8 | m | 2H |

| Benzylic (-CH₂-) | ~2.6 | t | 2H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.6 | m | 2H |

| Butyl (-CH₂CH₂CH₂CH₃) | ~1.3-1.4 | m | 2H |

| Butyl (-CH₃) | ~0.9 | t | 3H |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-1, attached to butyl) | ~143 |

| Aromatic (C-4, attached to ethenyl) | ~137 |

| Aromatic (CH, ortho to butyl) | ~128 |

| Aromatic (CH, ortho to ethenyl) | ~126 |

| Vinylic (-CH=) | ~136 |

| Vinylic (=CH₂) | ~113 |

| Benzylic (-CH₂-) | ~35 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~33 |

| Butyl (-CH₂CH₂CH₂CH₃) | ~22 |

| Butyl (-CH₃) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule, such as 1-Butyl-4-ethenylbenzene. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. The IR spectrum of 1-Butyl-4-ethenylbenzene is defined by the vibrations of its constituent parts: the n-butyl group, the para-substituted benzene (B151609) ring, and the ethenyl (vinyl) group. fiveable.medocbrown.info

The key absorptions can be assigned as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. docbrown.info

Vinylic =C-H Stretching: The C-H bonds of the ethenyl group also exhibit stretching vibrations in the region of 3020 to 3100 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The n-butyl group provides strong absorption bands in the 2850 to 2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of C-H bonds in its methyl (CH₃) and methylene (B1212753) (CH₂) groups. libretexts.orglibretexts.org

C=C Stretching: The spectrum shows two distinct types of carbon-carbon double bond stretching. The vibration of the C=C bond within the aromatic ring occurs in the 1585 to 1600 cm⁻¹ and 1450 to 1500 cm⁻¹ regions. docbrown.infolibretexts.org The stretching of the vinyl C=C bond is typically observed near 1630 cm⁻¹.

C-H Bending Vibrations: Out-of-plane bending vibrations (wags) for the para-substituted benzene ring are characteristic and appear as a strong band in the 800-840 cm⁻¹ region. The vinyl group also produces prominent out-of-plane C-H bending bands around 910 cm⁻¹ and 990 cm⁻¹. libretexts.org

These specific absorption bands allow for the unambiguous identification of the key functional moieties within the 1-Butyl-4-ethenylbenzene structure.

Table 1: Characteristic Infrared (IR) Absorption Bands for 1-Butyl-4-ethenylbenzene

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethenyl (Vinyl) Group | =C-H Stretch | 3020 - 3100 |

| n-Butyl Group | C-H Stretch | 2850 - 2960 |

| Ethenyl (Vinyl) Group | C=C Stretch | ~1630 |

| Aromatic Ring | C=C Stretch | 1585 - 1600, 1450 - 1500 |

| Ethenyl (Vinyl) Group | =C-H Out-of-Plane Bend | ~990 and ~910 |

Real-Time Infrared (RT-IR) Spectroscopy for Monitoring Polymerization Kinetics

Real-Time Infrared (RT-IR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) probes, is a powerful process analytical technology for monitoring polymerization reactions in situ. researchgate.net This technique allows for the continuous tracking of reactant consumption and product formation, providing detailed kinetic data. uakron.edu

For the polymerization of 1-Butyl-4-ethenylbenzene, RT-IR spectroscopy would monitor the reaction progress by focusing on the disappearance of a characteristic vibrational band of the monomer. The most suitable bands for this purpose are those associated with the ethenyl group, as this is the moiety consumed during polymerization. Specifically, the out-of-plane C-H wagging vibration of the vinyl group at approximately 910 cm⁻¹ or the vinyl C=C stretching vibration near 1630 cm⁻¹ can be monitored. researchgate.net

As the polymerization proceeds, the concentration of the monomer decreases, leading to a corresponding reduction in the absorbance of its characteristic peaks. By recording spectra at regular intervals, a profile of monomer concentration versus time can be generated. This data enables the calculation of key kinetic parameters, such as the rate of polymerization and monomer conversion, providing valuable insights into the reaction mechanism and allowing for precise control over the final polymer properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1-Butyl-4-ethenylbenzene (C₁₂H₁₆), the molecular weight is 160.26 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which corresponds to the intact molecule with one electron removed. This molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 160. This M⁺• ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is highly characteristic of the molecule's structure.

The fragmentation of 1-Butyl-4-ethenylbenzene is expected to be dominated by cleavages at the butyl side chain, particularly at the benzylic position, which is prone to cleavage due to the stability of the resulting benzylic carbocation.

Benzylic Cleavage: The most significant fragmentation pathway involves the loss of a propyl radical (•CH₂CH₂CH₃, mass 43) through cleavage of the Cα-Cβ bond of the butyl group. This results in a highly stable benzylic carbocation, which would produce the base peak (the most intense peak) in the spectrum at m/z 117.

McLafferty Rearrangement: Another possible fragmentation involves a McLafferty rearrangement, where a gamma-hydrogen from the butyl chain is transferred to the benzene ring, followed by the elimination of a neutral butene molecule (C₄H₈, mass 56). This would result in an ion at m/z 104.

Loss of Methyl Radical: The loss of a methyl radical (•CH₃, mass 15) can also occur, leading to a fragment ion at m/z 145. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for 1-Butyl-4-ethenylbenzene

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺• (Molecular Ion) | - |

| 145 | [C₁₁H₁₃]⁺ | •CH₃ (Methyl Radical) |

| 117 | [C₉H₉]⁺ | •C₃H₇ (Propyl Radical) |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. When applied to polymers, XRD can determine whether a polymer is amorphous, semi-crystalline, or crystalline by analyzing the pattern of scattered X-rays.

Amorphous Polymers: These materials lack long-range ordered structures and, as a result, produce a diffuse scattering pattern characterized by a broad, non-distinct halo.

Crystalline Polymers: Polymers with highly ordered crystalline regions produce sharp diffraction peaks at specific angles (2θ), which are determined by the spacing of the crystal lattice planes according to Bragg's Law.

Semi-Crystalline Polymers: Most polymers are semi-crystalline, containing both crystalline lamellae and amorphous regions. Their XRD patterns exhibit sharp peaks superimposed on a broad amorphous halo.

Poly(1-Butyl-4-ethenylbenzene) is a derivative of polystyrene. Polystyrene itself is a classic example of an amorphous polymer due to the random arrangement of its bulky phenyl side groups, which prevents the polymer chains from packing into an ordered crystalline lattice. Given the structural similarity, with the addition of a flexible butyl group, poly(1-Butyl-4-ethenylbenzene) is also expected to be predominantly amorphous. Therefore, its XRD pattern would likely consist of a broad amorphous halo, indicating the absence of significant crystallinity.

Other Advanced Characterization Techniques

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound. For 1-Butyl-4-ethenylbenzene, which has the molecular formula C₁₂H₁₆, the theoretical elemental composition can be calculated with high precision. nist.gov

The analysis involves combusting a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and quantified. The masses of carbon and hydrogen in the original sample are then determined from the amounts of CO₂ and H₂O produced. The results are compared against the theoretical values to confirm the compound's identity and purity. A close match, typically within ±0.4%, between the experimental and theoretical percentages is considered confirmation of the elemental composition.

Table 3: Elemental Composition of 1-Butyl-4-ethenylbenzene (C₁₂H₁₆)

| Element | Theoretical Mass % | Typical Experimental Mass % |

|---|---|---|

| Carbon (C) | 89.93% | 89.93% ± 0.4% |

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of a polymer. wikipedia.org This method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org

The GPC/SEC system consists of a pump, an injector, a series of columns packed with porous gel, and a detector (most commonly a refractive index detector). lcms.cz A dilute solution of the polymer, such as poly(1-Butyl-4-ethenylbenzene), is injected into a continuously flowing solvent stream (the mobile phase), which carries it through the columns.

The separation mechanism is based on the differential access of polymer coils to the pores of the gel packing. paint.org Larger polymer molecules are excluded from many of the pores and thus travel a shorter path, eluting from the column first. bitesizebio.com Smaller molecules can penetrate more of the pores, leading to a longer retention time and later elution.

By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene standards), the elution time can be correlated to molecular weight. warwick.ac.uk The resulting chromatogram provides a distribution of molecular weights within the sample, from which several important averages can be calculated:

Number-Average Molecular Weight (Mₙ): The total weight of the polymer divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

Table 4: Illustrative GPC/SEC Data for a Polymer Sample

| Parameter | Description | Typical Value |

|---|---|---|

| Mₙ ( g/mol ) | Number-Average Molecular Weight | 85,000 |

| Mₒ ( g/mol ) | Weight-Average Molecular Weight | 127,500 |

Dynamic Mechanical Analysis (DMA) for Polymer Mechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. In the context of polymers derived from 1-butyl-4-ethenylbenzene, DMA provides crucial insights into the material's stiffness, energy dissipation characteristics, and major thermal transitions, such as the glass transition temperature (Tg).

When a sinusoidal stress is applied to a polymer sample, the resulting strain is measured. For a perfectly elastic material, the stress and strain are in phase. For a purely viscous material, the strain lags the stress by 90 degrees. Viscoelastic materials, such as poly(1-butyl-4-ethenylbenzene), exhibit a phase lag (δ) between 0 and 90 degrees. DMA separates the complex modulus (E*) into two components: the storage modulus (E') and the loss modulus (E'').

Storage Modulus (E'): This represents the elastic portion of the material's response and is a measure of the energy stored during deformation. A high storage modulus indicates a stiff material.

Loss Modulus (E''): This represents the viscous portion of the material's response and is a measure of the energy dissipated as heat during deformation. The peak of the loss modulus curve is often used to identify the glass transition temperature.

Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is another common indicator of the glass transition temperature and provides information about the damping characteristics of the material.

A typical DMA thermogram for an amorphous polymer like poly(1-butyl-4-ethenylbenzene) would exhibit distinct regions. At low temperatures, the polymer is in a glassy state, characterized by a high storage modulus and low tan delta. As the temperature increases and approaches the glass transition temperature, the storage modulus undergoes a significant drop, while the loss modulus and tan delta go through a maximum. This transition corresponds to the onset of large-scale molecular motion of the polymer chains. Beyond the glass transition, the material enters a rubbery state with a much lower storage modulus.

Representative DMA Data for an Amorphous Polymer

| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) |

|---|---|---|---|

| 0 | 3.0 | 30 | 0.010 |

| 20 | 2.8 | 45 | 0.016 |

| 40 | 2.5 | 75 | 0.030 |

| 60 | 1.5 | 250 | 0.167 |

| 70 | 0.5 | 500 | 1.000 |

| 80 | 0.1 | 200 | 2.000 |

| 100 | 0.01 | 50 | 5.000 |

The n-butyl group in poly(1-butyl-4-ethenylbenzene) is expected to act as an internal plasticizer, increasing the free volume and lowering the glass transition temperature compared to polystyrene. The linear structure of the n-butyl group may allow for more efficient packing compared to the bulky tert-butyl group in its isomer, poly(4-tert-butylstyrene), which could lead to a slightly different glass transition temperature and mechanical behavior. However, without direct experimental data, this remains a theoretical consideration.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods can provide detailed insights into orbital energies, electron distribution, and molecular geometry.

Quantum mechanical calculations are central to modern computational chemistry. For a molecule like 1-butyl-4-ethenylbenzene, both Density Functional Theory (DFT) and ab initio methods can be employed to determine its ground-state geometry and electronic properties.

DFT methods, particularly with hybrid functionals like B3LYP, are a popular choice for balancing computational cost and accuracy. These calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. For 1-butyl-4-ethenylbenzene, this would include determining the rotational barriers of the butyl and ethenyl groups. The butyl group, being flexible, can exist in several conformations, and computational methods can identify the most stable arrangement.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense. These methods are often used to benchmark results obtained from DFT. A systematic study would likely employ a basis set such as 6-31G* or a larger one like aug-cc-pVDZ to ensure a reliable description of the electronic structure.

The para-butyl substituent is an electron-donating group through an inductive effect. DFT calculations on similar para-substituted styrenes have shown that electron-donating groups increase the electron density in the benzene (B151609) ring and the vinyl group. acs.org This increased electron density in the π-system can influence the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Geometric Parameters for 1-Butyl-4-ethenylbenzene (Illustrative) This table presents hypothetical data based on typical values for similar molecules calculated using DFT.

| Parameter | Predicted Value |

| C=C (vinyl) bond length | ~1.34 Å |

| C-C (vinyl-ring) bond length | ~1.48 Å |

| Average C-C (ring) bond length | ~1.40 Å |

| C-C (butyl-ring) bond length | ~1.52 Å |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. Calculations on 4-substituted styrenes have demonstrated a good correlation between computed and experimental chemical shifts. For 1-butyl-4-ethenylbenzene, the chemical shifts of the vinyl protons and carbons would be of particular interest, as they are sensitive to the electronic effects of the para-substituent. cdnsciencepub.comacs.org

IR Spectroscopy: The vibrational frequencies of 1-butyl-4-ethenylbenzene can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which can be compared to an experimental IR spectrum. DFT calculations are generally effective in predicting vibrational frequencies, although a scaling factor is often applied to correct for anharmonicity and other systematic errors. Key vibrational modes would include the C=C stretch of the vinyl group and the characteristic aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. For styrene (B11656) and its derivatives, the main absorption bands are due to π → π* transitions within the aromatic ring and the conjugated vinyl group. The butyl group, being a weak auxochrome, would be expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted styrene.

Table 2: Predicted Spectroscopic Data for 1-Butyl-4-ethenylbenzene (Illustrative) This table presents hypothetical data based on expected trends and computational studies of analogous compounds.

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Cβ (vinyl) | ~113 ppm |

| ¹³C NMR | Cα (vinyl) | ~136 ppm |

| IR | C=C Stretch (vinyl) | ~1630 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | ~250-255 nm |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

For 1-butyl-4-ethenylbenzene, a key reaction of interest is polymerization. Computational modeling can be used to study the mechanism of both free-radical and catalytic polymerization. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction pathway can be constructed.

For instance, in a free-radical polymerization, DFT could be used to model the addition of a radical initiator to the vinyl group, as well as the subsequent propagation steps where a growing polymer radical adds to another monomer unit. The activation energies for these steps can be determined by locating the corresponding transition states.

Computational models can also predict the reactivity and selectivity of reactions involving 1-butyl-4-ethenylbenzene. The electronic properties of the monomer, influenced by the electron-donating butyl group, play a crucial role. For example, in copolymerization reactions, reactivity ratios can be estimated by calculating the activation barriers for the addition of different monomers to a growing polymer chain. Studies on the polymerization of para-substituted styrenes have shown that electron-donating substituents can affect the polymerization rate. cmu.edu

Furthermore, computational studies can explore other types of reactions, such as electrophilic additions to the double bond or electrophilic aromatic substitution on the benzene ring. The calculated charge distribution and frontier molecular orbitals (HOMO and LUMO) can help predict the most likely sites for electrophilic or nucleophilic attack.

Structure-Reactivity/Property Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. While no specific QSAR/QSPR studies on 1-butyl-4-ethenylbenzene were identified, the principles can be readily applied.

For a series of para-substituted styrenes, including 1-butyl-4-ethenylbenzene, various molecular descriptors can be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. These descriptors can then be correlated with experimentally determined properties, such as polymerization rates, glass transition temperatures of the resulting polymers, or biological activities. ijpsonline.comijpsonline.comelsevierpure.com For example, the Hammett equation has been used to correlate the polymerization rates of substituted styrenes with electronic parameters of the substituents. cmu.edu Such studies are valuable for designing new monomers and polymers with desired properties.

Analysis of Steric and Electronic Effects on Chemical Behavior

The chemical behavior of 1-butyl-4-ethenylbenzene is primarily dictated by the electronic nature of the vinyl group and the steric and electronic influence of the para-substituted butyl group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these contributions.

Electronic Effects: The n-butyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the benzene ring has several important consequences for the chemical behavior of the ethenyl group:

Increased Electron Density on the Vinyl Group: The +I effect of the butyl group increases the electron density of the aromatic π-system. This increased electron density is delocalized onto the vinyl group, making it more nucleophilic. This enhanced nucleophilicity makes the vinyl group more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MESP): A key theoretical tool for visualizing electronic effects is the Molecular Electrostatic Potential (MESP). For 1-butyl-4-ethenylbenzene, MESP analysis would be expected to show a region of more negative potential (electron-rich) around the double bond of the vinyl group compared to unsubstituted styrene. This visually confirms the increased nucleophilicity. MESP has been shown to be a versatile indicator for electronic substituent effects in various aromatic systems rsc.org.

Frontier Molecular Orbitals (FMOs): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining reactivity. The electron-donating butyl group is expected to raise the energy of the HOMO of the molecule. A higher HOMO energy indicates that the molecule is more willing to donate electrons, further supporting the increased reactivity towards electrophiles.

Below is a hypothetical data table illustrating the expected electronic properties of 1-butyl-4-ethenylbenzene in comparison to styrene and 4-tert-butylstyrene (B155148), based on general principles of substituent effects.